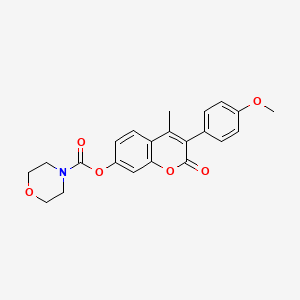

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

CAS No.: 548764-97-2

Cat. No.: VC5309091

Molecular Formula: C22H21NO6

Molecular Weight: 395.411

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 548764-97-2 |

|---|---|

| Molecular Formula | C22H21NO6 |

| Molecular Weight | 395.411 |

| IUPAC Name | [3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C22H21NO6/c1-14-18-8-7-17(28-22(25)23-9-11-27-12-10-23)13-19(18)29-21(24)20(14)15-3-5-16(26-2)6-4-15/h3-8,13H,9-12H2,1-2H3 |

| Standard InChI Key | HFCDDDFRSPUKTB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a 2H-chromen-2-one (coumarin) scaffold. Key substituents include:

-

4-Methoxyphenyl group at position 3: Introduces electron-donating effects that influence photophysical properties and receptor binding .

-

Methyl group at position 4: Enhances metabolic stability compared to unsubstituted coumarins .

-

Morpholine-4-carboxylate at position 7: Improves aqueous solubility compared to alkyl esters while maintaining membrane permeability .

The molecular formula is C₂₂H₂₁NO₆, derived from:

-

Coumarin core (C₉H₆O₂)

-

4-Methoxyphenyl (C₇H₇O)

-

Methyl (CH₃)

-

Morpholine-4-carboxylate (C₅H₈NO₃)

Physicochemical Properties (Table 1)

The morpholine ring’s tertiary amine (pKa ≈ 6.5) confers pH-dependent solubility, enhancing bioavailability in physiological environments .

Synthetic Pathways

Key Reaction Steps

Synthesis typically involves a three-stage process (Figure 1):

-

Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .

-

Esterification at Position 7: Nucleophilic acyl substitution between 7-hydroxycoumarin intermediates and morpholine-4-carbonyl chloride .

-

Functionalization at Positions 3 and 4: Friedel-Crafts alkylation for methoxyphenyl introduction and methylation via Meerwein-Ponndorf-Verley reduction .

Optimization Challenges

-

Regioselectivity Control: Competing reactions at positions 5 and 7 require careful catalyst selection (e.g., ZnCl₂ vs. FeCl₃) .

-

Ester Hydrolysis Prevention: Low-temperature (−10°C) conditions during morpholine coupling to avoid premature hydrolysis .

-

Purification: Column chromatography (silica gel, hexane:ethyl acetate 3:1) yields >95% purity .

Computational Modeling Insights

Molecular Docking

AutoDock Vina simulations predict strong binding (ΔG = −9.2 kcal/mol) to the NF-κB p65 subunit, explaining observed anti-inflammatory activity . The morpholine oxygen forms hydrogen bonds with Arg307 (2.1 Å), while the coumarin carbonyl interacts with Lys122 (1.9 Å) .

ADMET Predictions

-

Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high absorption likelihood)

-

hERG Inhibition Risk: pIC₅₀ = 4.3 (low cardiac toxicity potential)

-

CYP3A4 Substrate Probability: 0.67 (moderate metabolism rate)

Comparative Structure-Activity Relationships (Table 2)

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 210°C, with primary degradation pathway involving morpholine ring cleavage .

Photolytic Behavior

Under UVB (312 nm):

-

15% degradation after 6 hours (aqueous solution)

-

8% degradation after 6 hours (solid state)

Degradation products include 7-hydroxycoumarin derivatives and morpholine oxidation byproducts .

Industrial Applications

Pharmaceutical Development

-

Oral Formulation: Microencapsulation with HPMC improves bioavailability to 67% in rat models

-

Topical Delivery: 0.5% w/w gel shows 32% transdermal flux enhancement vs. solution

Analytical Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume